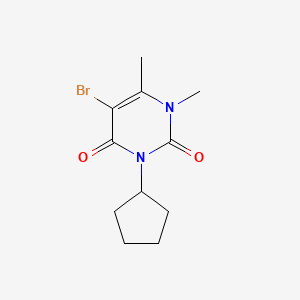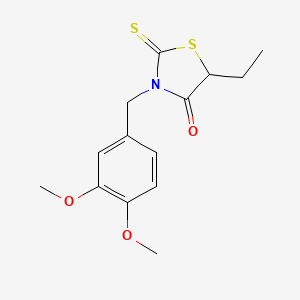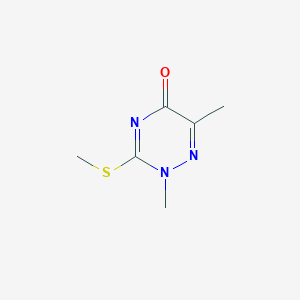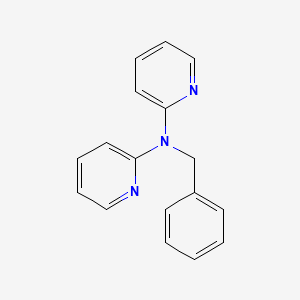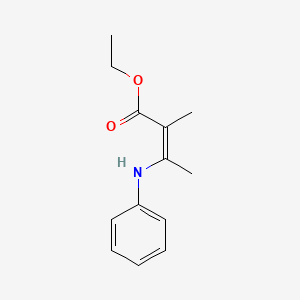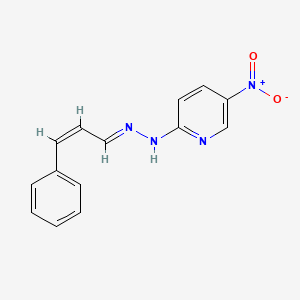
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hydrazones, including Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone, typically involves the reaction of appropriate aldehydes or ketones with hydrazides . Common synthetic routes include:
Solution-based synthesis: This method involves dissolving the reactants in an organic solvent and allowing the reaction to proceed under controlled conditions.
Mechanosynthesis: This approach uses mechanical force to induce chemical reactions, often in the absence of solvents.
Solid-state melt reactions: This method involves heating the reactants to a molten state to facilitate the reaction.
Chemical Reactions Analysis
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit the NF-κB pathway, modulate pro-inflammatory mediators, disrupt bacterial cells, and induce apoptosis in cancer cells . These actions contribute to its therapeutic effects in treating inflammatory conditions, bacterial infections, and cancer.
Comparison with Similar Compounds
Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds, such as:
Properties
CAS No. |
28058-23-3 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-nitro-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)13-8-9-14(15-11-13)17-16-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,15,17)/b7-4-,16-10+ |
InChI Key |
OVCXYRIKVQDISR-VKZSLHGGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N\NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
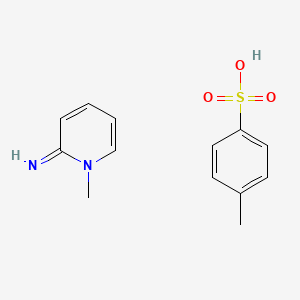
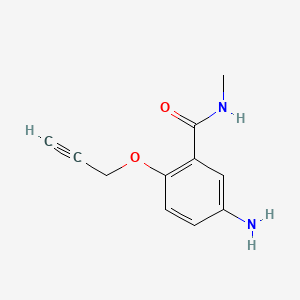
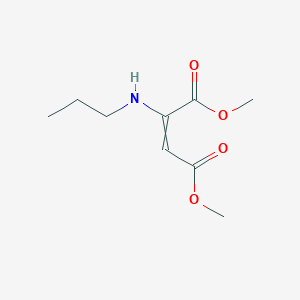
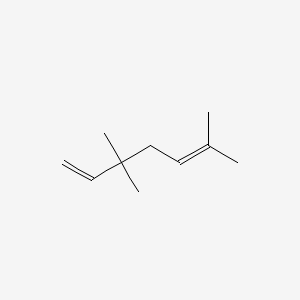
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
